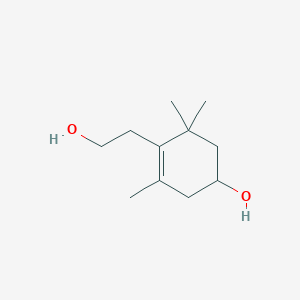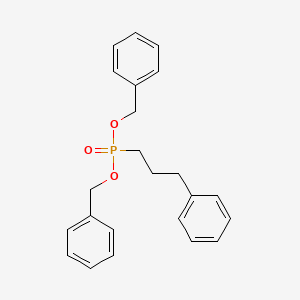
Dibenzyl (3-phenylpropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl (3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C23H25O3P. This compound is characterized by the presence of a phosphonate group bonded to a dibenzyl and a 3-phenylpropyl moiety. It is a versatile compound with applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dibenzyl (3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of dibenzyl phosphite and 3-phenylpropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This method facilitates the esterification reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Catalysts and dehydrating agents are commonly employed to enhance the reaction efficiency and minimize by-product formation.
化学反应分析
Types of Reactions
Dibenzyl (3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl or 3-phenylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dibenzyl (3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research explores its use in developing novel pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of dibenzyl (3-phenylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate moiety can form strong coordination bonds with metal ions and interact with enzymes that recognize phosphate groups. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it a valuable tool in medicinal chemistry and biochemistry.
相似化合物的比较
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the 3-phenylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of dibenzyl and 3-phenylpropyl groups.
Diethyl (3-phenylpropyl)phosphonate: Similar but with ethyl groups instead of benzyl groups.
Uniqueness
Dibenzyl (3-phenylpropyl)phosphonate is unique due to its specific combination of dibenzyl and 3-phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and medicinal chemistry, where other phosphonates may not be as effective.
属性
CAS 编号 |
82180-50-5 |
|---|---|
分子式 |
C23H25O3P |
分子量 |
380.4 g/mol |
IUPAC 名称 |
3-bis(phenylmethoxy)phosphorylpropylbenzene |
InChI |
InChI=1S/C23H25O3P/c24-27(25-19-22-13-6-2-7-14-22,26-20-23-15-8-3-9-16-23)18-10-17-21-11-4-1-5-12-21/h1-9,11-16H,10,17-20H2 |
InChI 键 |
KSFSXTMIEOWJIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
phosphanium bromide](/img/structure/B14406416.png)

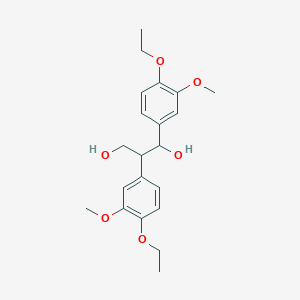
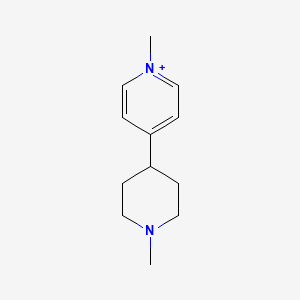
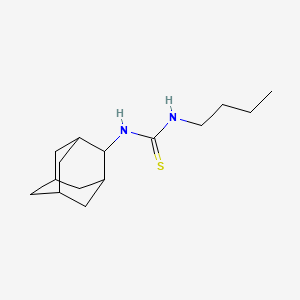
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

